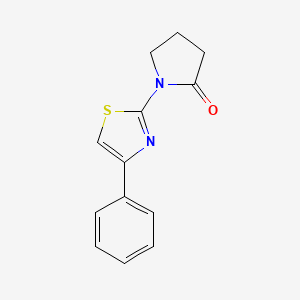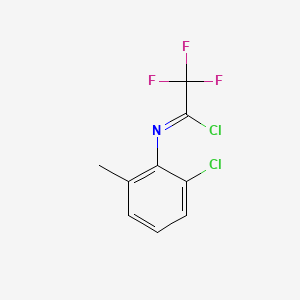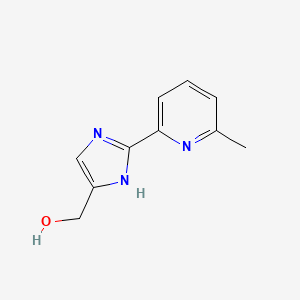
2-(6-Methyl-2-pyridyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methyl-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and imidazole rings in its structure imparts unique chemical properties, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents. The hydroxymethyl group at the 5-position of the imidazole ring can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, potentially involving continuous flow reactors and the use of robust catalysts to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(6-Methyl-2-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form the corresponding saturated imidazoline derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of 2-(6-Methyl-2-pyridyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(6-Methyl-2-pyridyl)imidazoline-5-methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
2-(6-Methyl-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(6-Methyl-2-pyridyl)imidazole-5-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
類似化合物との比較
2-(6-Methyl-2-pyridyl)imidazole-5-methanol can be compared with other similar compounds, such as:
2-(2-Pyridyl)imidazole: Lacks the methyl and hydroxymethyl groups, resulting in different chemical properties and reactivity.
2-(6-Methyl-2-pyridyl)imidazole:
2-(2-Pyridyl)imidazole-5-methanol: Lacks the methyl group, which influences its steric and electronic properties.
The presence of the methyl and hydroxymethyl groups in this compound makes it unique, providing additional sites for chemical modification and enhancing its versatility in various applications.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
[2-(6-methylpyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-9(12-7)10-11-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,11,13) |
InChIキー |
JVDKICVIZCFYHR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=NC=C(N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






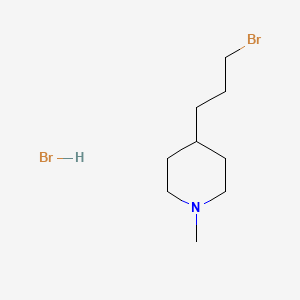



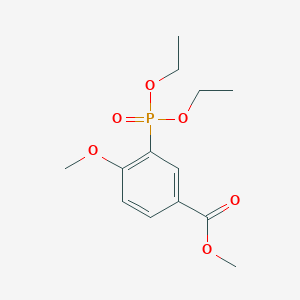
![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
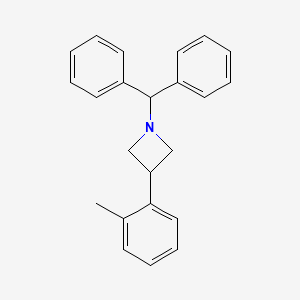
![3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13694978.png)
